molecular formula C24H42O<br>C6H3(OH)(C9H19)2<br>C24H42O B075116 Phenol, dinonyl- CAS No. 1323-65-5

Phenol, dinonyl-

Cat. No.: B075116
CAS No.: 1323-65-5
M. Wt: 346.6 g/mol
InChI Key: JKTAIYGNOFSMCE-UHFFFAOYSA-N
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Description

Phenol, dinonyl- is an organic compound characterized by the presence of a phenol group substituted with two nonyl groups. It is a member of the phenolic compounds, which are known for their hydroxyl group attached to an aromatic ring. This compound is used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

For instance, phenolic compounds are known to have antioxidant activities, which stem mainly from their free radical scavenging and metal chelating properties .

Cellular Effects

The cellular effects of “Phenol, dinonyl-” are not well-documented. Phenolic compounds are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Phenolic compounds are known to have stability and degradation properties that can influence their long-term effects on cellular function .

Dosage Effects in Animal Models

Phenolic compounds are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, dinonyl- can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the dinonyl-substituted product.

Industrial Production Methods: In industrial settings, the production of phenol, dinonyl- involves the use of large-scale reactors where phenol and nonene are combined with an acid catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the alkylation process. The product is subsequently purified through distillation and other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Phenol, dinonyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in phenol, dinonyl- can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

Phenol, dinonyl- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.

    Industry: Utilized in the production of resins, plastics, and other industrial materials.

Comparison with Similar Compounds

Phenol, dinonyl- can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound with a single hydroxyl group.

    2,4-Dinonylphenol: A similar compound with nonyl groups at the 2 and 4 positions.

    Butylated hydroxytoluene: A phenolic antioxidant used in food preservation.

Uniqueness: Phenol, dinonyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other phenolic compounds. This uniqueness makes it valuable in various industrial and research applications.

Properties

IUPAC Name

2,3-di(nonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTAIYGNOFSMCE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

Record name DINONYL PHENOL (MIXED ISOMERS)
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Source PubChem
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Molecular Weight

346.6 g/mol
Source PubChem
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Physical Description

NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID.
Record name Phenol, dinonyl-
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Record name Dinonylphenol
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Record name DINONYL PHENOL (MIXED ISOMERS)
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Boiling Point

~320 °C
Record name DINONYL PHENOL (MIXED ISOMERS)
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Solubility

Solubility in water: none
Record name DINONYL PHENOL (MIXED ISOMERS)
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Density

Relative density (water = 1): ~0.91
Record name DINONYL PHENOL (MIXED ISOMERS)
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Vapor Density

Relative vapor density (air = 1): 12.0
Record name DINONYL PHENOL (MIXED ISOMERS)
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CAS No.

1323-65-5
Record name Dinonyl phenol
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Record name Phenol, dinonyl-
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Record name DINONYL PHENOL (MIXED ISOMERS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Dinonyl Phenol used to modify the properties of other materials?

A1: Dinonyl phenol can act as a reactive diluent in the production of thermosetting resins. For instance, when incorporated into a system based on fluorinated bisphenol A dicyanate (6F-BADCY), Dinonyl Phenol Cyanate (DNPC) modifies the resulting network structure. [] This modification leads to highly branched triazine polymers with a reduced molar crosslink density, making the final resin more processable under conditions similar to those used for FR-4 epoxy. [] Essentially, it allows for tailoring the resin's properties to suit specific manufacturing processes.

Q2: Does Dinonyl Phenol have any antioxidant properties?

A2: While not directly addressed in the provided research, Dinonyl Phenol serves as a building block for creating molecules with antioxidant properties. Studies highlight the synthesis of long aliphatic chain-containing substituted phenols derived from Dinonyl Phenol, such as (9-(2-hydroxy 3,5-dinonylphenyl) methyl stearate (DNPMS). [] These derivatives demonstrate antioxidant behavior in natural rubber mixtures, enhancing their resistance to degradation. []

Q3: What is the environmental fate of Dinonyl Phenol, particularly in water treatment?

A3: Research indicates that Dinonyl Phenol ethoxylates, commonly used as non-ionic surfactants, are susceptible to degradation by ozone. [] Ozonation leads to the cleavage of polyethoxylate chains, breaking them down into smaller polyethylene glycols. [] This process is significant in wastewater treatment, as it can enhance the biodegradability of these surfactants, reducing their environmental persistence.

Q4: Can Dinonyl Phenol be purified to a high degree for specific industrial applications?

A4: Yes, a refining technique specifically designed for industrial-grade Dinonyl Phenol exists. [] This multi-step process involves evaporation, distillation, and rectification to remove impurities like phenol and separate Dinonyl Phenol from rough Dinonyl Phenol. [] The technique utilizes controlled temperature and pressure settings within distillation and rectification towers to achieve a high level of purity, making it suitable for demanding applications.

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